2-[(E)-but-2-enyl]-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the imidazole ring could potentially be synthesized using methods such as the Van Leusen Imidazole Synthesis . The other functional groups would then be added through subsequent reactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the imidazole ring is a common motif in biologically active molecules and is known to participate in various chemical reactions .Future Directions
The potential applications and future directions for this compound would depend on its biological activity. Compounds containing an imidazole ring are found in a variety of pharmaceuticals and biologically active molecules, so it’s possible that this compound could have interesting biological properties that could be explored in future research .
Properties
IUPAC Name |
2-[(E)-but-2-enyl]-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-5-6-9-25-18(26)16-17(22(3)20(25)27)21-19-23(10-11-24(16)19)14-12-13(2)7-8-15(14)28-4/h5-8,12H,9-11H2,1-4H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPWEGNZAPNBGY-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C(=O)C2=C(N=C3N2CCN3C4=C(C=CC(=C4)C)OC)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C(=O)C2=C(N=C3N2CCN3C4=C(C=CC(=C4)C)OC)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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